molecular formula C18H17ClN4O3 B2558260 2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775503-16-6

2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2558260
CAS No.: 1775503-16-6
M. Wt: 372.81
InChI Key: SSBDMRBFWKBYLR-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core fused with a tetrahydro ring system. Key structural attributes include:

  • 5-Methyl-1,2,4-oxadiazole: A heterocyclic moiety at position 4, contributing to metabolic stability and hydrogen-bonding interactions .
  • Fused bicyclic system: The pyrido-pyrimidine-dione scaffold provides rigidity, influencing conformational preferences and intermolecular interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-11-20-16(21-26-11)15-14-4-2-3-9-22(14)18(25)23(17(15)24)10-12-5-7-13(19)8-6-12/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBDMRBFWKBYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial and enzyme inhibition activities.

Chemical Structure

The compound features a complex structure comprising a pyrido-pyrimidine core fused with an oxadiazole moiety. The presence of a 4-chlorobenzyl group enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing oxadiazole and pyrimidine derivatives. The synthesized compound exhibited significant activity against various bacterial strains. For instance, compounds similar in structure have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values as low as 2.14 µM against urease inhibition .

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated through docking studies and enzyme assays. It has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for these activities are notably lower than those of standard reference compounds.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase1.13
Urease2.14

The biological activity of this compound can be attributed to its ability to interact with specific amino acids in target proteins, as indicated by molecular docking studies. The oxadiazole ring is known for its role in enhancing binding affinity due to its electron-withdrawing characteristics, which facilitate stronger interactions with the active sites of enzymes and receptors.

Case Studies

In a recent study involving synthesized derivatives of oxadiazole and pyrimidine compounds, researchers found that modifications in the substituents significantly influenced their biological activities. For example:

  • Compound Variants : Various derivatives were synthesized with different substituents on the oxadiazole ring.
  • Biological Testing : These variants were tested for antibacterial and enzyme inhibition activities.
  • Findings : Some variants showed enhanced activity compared to others, suggesting that structural modifications can optimize therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on core scaffolds, substituents, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Scaffold Key Substituents Molecular Weight (g/mol) Bioactivity / Notes Reference
Target Compound Pyrido[1,2-c]pyrimidine-1,3-dione 4-Chlorobenzyl, 5-methyl-1,2,4-oxadiazol-3-yl Not reported Structural features suggest potential kinase inhibition or CNS activity
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one 6-Fluorobenzisoxazole, piperidinium nitrate Not reported Single-crystal X-ray data available; potential ion-channel modulation
2-(4-(2,6-Dichlorophenyl)hydrazono)-7,9-bis(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-thieno-pyrimidin-4-one Dichlorophenyl, methoxyphenyl 684.55 IR/NMR data confirmed; antimicrobial activity hypothesized
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 2-Chlorophenyl-oxadiazole, 4-fluorobenzyl ~503.93 (calculated) Sulfur-containing core may enhance π-π stacking; fluorobenzyl improves bioavailability
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione Pyrimido-azepine-1,3-dione 5-Ethyl-oxadiazole, 4-fluorobenzyl ~430.45 (calculated) Seven-membered azepine ring increases conformational flexibility

Key Findings:

Core Scaffold Variations: The target compound’s pyrido[1,2-c]pyrimidine-dione core distinguishes it from thieno-pyrimidine (e.g., ) or pyrimido-azepine systems (e.g., ). Rigid fused rings may limit off-target interactions compared to flexible azepine derivatives. Sulfur-containing cores (e.g., thieno-pyrimidine in ) exhibit distinct electronic properties compared to nitrogen-dominant pyrido-pyrimidines.

Substituent Effects :

  • Halogenated Aromatics : The 4-chlorobenzyl group in the target compound contrasts with 4-fluorobenzyl () or dichlorophenyl (), affecting lipophilicity and steric bulk.
  • Oxadiazole Modifications : Methyl (target) vs. ethyl () substitutions on oxadiazole influence metabolic stability and steric hindrance.

Bioactivity Implications: Antimicrobial activity is reported for dichlorophenyl/methoxyphenyl derivatives (), while fluorinated analogs () are often optimized for CNS penetration. The absence of sulfur in the target compound may reduce cytotoxicity compared to thieno-pyrimidines .

Synthetic Routes :

  • Multi-component reactions (e.g., ) are common for complex heterocycles, but the target compound’s synthesis likely involves cyclocondensation or nucleophilic substitution .

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